Voxtalisib

Description

XL765 is an orally available small molecule that has been shown in preclinical studies to selectively inhibit the activity of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR). It is being developed by Exelixis, Inc.

Voxtalisib has been used in trials studying the treatment of Cancer, Melanoma, Lymphoma, Glioblastoma, and Breast Cancer, among others.

This compound is an orally bioavailable small molecule targeting the phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. This compound inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cell populations. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion in response to nutrient and energy deprivation. Accordingly, this agent maybe more potent compared to an agent that inhibits either PI3K kinase or mTOR kinase alone.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 12 investigational indications.

a dual PI3K/mTOR inhibito

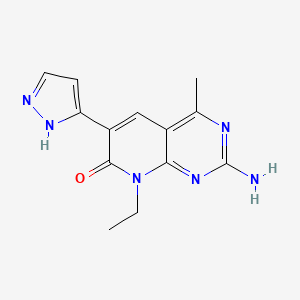

Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHYDLZMTYDBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025755 | |

| Record name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934493-76-2 | |

| Record name | Voxtalisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934493762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxtalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXTALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL1685GPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Voxtalisib: A Technical Guide to the Dual PI3K/mTOR Inhibitor's Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable, and reversible dual inhibitor of the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) signaling pathways.[1] By targeting two critical nodes in a pathway frequently dysregulated in human cancers, this compound represents a strategic approach to anticancer therapy. This document provides a detailed overview of its mechanism of action, supported by preclinical and clinical data, key experimental methodologies for its evaluation, and visual representations of its cellular effects. The constitutive activation of the PI3K/AKT/mTOR pathway is a primary driver in the pathogenesis of many malignancies, including various B-cell cancers.[2] this compound's ability to concurrently inhibit both PI3K and mTOR allows it to circumvent the negative feedback loop that can lead to paradoxical pathway activation when only mTOR is inhibited.[3][4]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[4][5] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[6]

In cancer cells, this pathway is often hyperactivated due to mutations in upstream receptors (e.g., receptor tyrosine kinases), activating mutations in PI3K itself, or loss of the tumor suppressor PTEN. This compound's dual inhibition leads to a comprehensive shutdown of this pathway:

-

PI3K Inhibition : By blocking the catalytic activity of PI3K isoforms, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This abrogates the recruitment and activation of downstream effectors, most notably the kinase Akt.

-

mTOR Inhibition : this compound directly inhibits both mTORC1 and mTORC2. Inhibition of mTORC1 blocks the phosphorylation of its key substrates, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth.[7] Inhibition of mTORC2, which is responsible for the full activation of Akt via phosphorylation at serine 473, further ensures the suppression of Akt-mediated survival signals.[4]

This combined blockade results in several key anti-cancer cellular outcomes, including apoptosis, cell cycle arrest, and autophagy.[7][8]

Quantitative Data Summary

The efficacy of this compound has been quantified in both preclinical and clinical settings. The following tables summarize its inhibitory concentrations and clinical responses across various cancer types.

Table 1: Preclinical Inhibitory Activity of this compound

| Target / Cell Line | Assay Type | IC50 Value | Reference |

| Biochemical Assays | |||

| PI3K p110α | Kinase Assay | 39 nM | [5][7] |

| PI3K p110β | Kinase Assay | 113 nM | [5] |

| PI3K p110γ | Kinase Assay | 9 nM | [5][7] |

| PI3K p110δ | Kinase Assay | 43 nM | [5][7] |

| mTOR | Kinase Assay | 157 nM | [5][7] |

| mTORC1 | Kinase Assay | 160 nM | [5] |

| mTORC2 | Kinase Assay | 910 nM | [5] |

| DNA-PK | Kinase Assay | 150 nM | [5] |

| Cell-Based Assays | |||

| p-S6 Inhibition (PC-3) | Cellular ELISA | 120 nM | [5] |

| p-Akt Inhibition (PC-3) | Cellular ELISA | 250 nM | [5] |

| Proliferation (MCF7) | BrdU Incorporation | 1,070 nM | [5] |

| Proliferation (PC-3) | BrdU Incorporation | 1,840 nM | [5] |

| Proliferation (HL60) | Proliferation Assay | 2.23 µM | [8] |

| Proliferation (K562) | Proliferation Assay | 4.20 µM | [8] |

Table 2: Clinical Efficacy of this compound

| Cancer Type | Trial Phase | Treatment Regimen | Overall Response Rate (ORR) | Key Outcomes | Reference |

| High-Grade Glioma | Phase I | This compound + Temozolomide | 4% (Partial Response) | 68% Stable Disease | [9] |

| Follicular Lymphoma | Phase II | Monotherapy | 41.3% | 10.9% Complete Response; Median PFS: 58 weeks | [10] |

| CLL / SLL | Phase II | Monotherapy | 11.4% | Median PFS: 14.4 weeks | [11] |

| MCL, DLBCL | Phase II | Monotherapy | Limited Efficacy | Not specified | [10] |

| Metastatic Breast Cancer (HR+, HER2-) | Phase I/II | This compound + Letrozole | Not specified | 6-month PFS rate: 8% | [12] |

CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; MCL: Mantle Cell Lymphoma; DLBCL: Diffuse Large B-cell Lymphoma; PFS: Progression-Free Survival.

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

Caption: this compound dually inhibits PI3K and mTOR (mTORC1/2).

In Vitro Evaluation Workflow for this compound

Caption: Workflow for assessing this compound's anti-cancer effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3]

-

Analysis: Correct for background absorbance, normalize data to the vehicle control, and plot a dose-response curve to calculate the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Methodology:

-

Cell Treatment: Plate 1-2 x 10⁵ cells per well in a 6-well plate and treat with this compound at various concentrations (e.g., 1x, 5x, 10x IC50) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[1]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

-

Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Plate cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet (1-2 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.[13]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[2]

-

Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[5]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

-

Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot for Phosphorylated Proteins (p-Akt, p-S6)

This technique is used to detect and quantify the levels of specific phosphorylated proteins to confirm the inhibition of the PI3K/mTOR signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with this compound for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[14]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6 Ribosomal Protein (Ser235/236), and total S6, diluted in 5% BSA/TBST.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Resistance Mechanisms and Conclusion

While this compound shows significant promise, innate and acquired resistance can limit its efficacy. Potential mechanisms include mutations in the PI3K pathway that prevent drug binding or activation of parallel survival pathways. In some contexts, this compound has shown the ability to overcome multidrug resistance by downregulating efflux pumps like MDR1 and MRP1.[8]

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. igbmc.fr [igbmc.fr]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. corefacilities.iss.it [corefacilities.iss.it]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

A-Specific PI3K Isoform Targeting by Voxtalisib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor that has been investigated for the treatment of various cancers.[1] It functions as a dual inhibitor, targeting both the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) pathways.[1] This guide provides a detailed technical overview of this compound's targeting of specific PI3K isoforms, its mechanism of action, and relevant experimental methodologies.

Data Presentation: this compound's Inhibitory Activity

This compound demonstrates potent inhibitory activity against all four Class I PI3K isoforms, as well as mTOR. The following tables summarize the quantitative data on its inhibitory concentrations (IC50) and equilibrium inhibition constant (Ki).

Table 1: this compound IC50 Values against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 39 |

| p110β | 110, 113 |

| p110γ | 9 |

| p110δ | 43 |

Data sourced from multiple studies, slight variations in reported values exist.[2][3]

Table 2: this compound Inhibitory Activity against mTOR and Other Kinases

| Kinase Target | IC50 (nM) |

| mTORC1 | 160 |

| mTORC2 | 910 |

| DNA-PK | 150 |

| mTOR (general) | 157 |

Table 3: this compound Cellular Activity

| Cellular Effect | Cell Line | IC50 (nM) |

| Inhibition of EGF-stimulated AKT phosphorylation | PC-3 | 250 |

| Inhibition of nonstimulated S6 phosphorylation | PC-3 | 120 |

| Inhibition of Proliferation (BrdUrd) | MCF7 | 1,070 |

| Inhibition of Proliferation (BrdUrd) | PC-3 | 1,840 |

| Inhibition of Colony Growth | PC-3 | 270 |

| Inhibition of Colony Growth | MCF7 | 230 |

[2]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of PI3Kα with a Ki value of 13 nM.[2] By inhibiting the PI3K/AKT/mTOR pathway, this compound effectively blocks critical cellular processes such as cell growth, proliferation, and survival. Oral administration of this compound leads to a dose-dependent reduction in the phosphorylation of downstream effectors including AKT, p70S6K, and S6 in tumor models.[2]

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PI3K inhibitors like this compound. Below are representative protocols for an in vitro kinase assay and a Western blot analysis.

In Vitro Kinase Assay for PI3K Isoform IC50 Determination

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PI3K isoform.

References

Voxtalisib (XL765): A Technical Guide to its Effects on AKT Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable, ATP-competitive dual inhibitor of Class I phosphoinositide 3-kinases (PI3K) and the mechanistic target of rapamycin (mTOR).[1] By targeting these critical nodes in the PI3K/AKT/mTOR signaling cascade, this compound effectively modulates cell growth, proliferation, and survival. A key downstream effector of this pathway is the serine/threonine kinase AKT. This technical guide provides an in-depth analysis of this compound's mechanism of action with a specific focus on its inhibitory effect on AKT phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes and is frequently dysregulated in cancer.[2] this compound exerts its effects by targeting two key kinases in this pathway:

-

PI3K Inhibition: this compound is a pan-inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[3] PI3K is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane, a crucial step for its activation.[4] By inhibiting PI3K, this compound prevents the formation of PIP3, thereby blocking the initial activation signal for AKT.[3]

-

mTOR Inhibition: this compound also directly inhibits mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[5]

-

mTORC1 is a key downstream effector of AKT and regulates protein synthesis and cell growth.

-

mTORC2 is a critical upstream activator of AKT, specifically responsible for phosphorylating AKT at the serine 473 (S473) residue, which is required for its full activation.[6]

-

Therefore, this compound inhibits AKT phosphorylation through a dual mechanism: blocking its recruitment to the membrane via PI3K inhibition and preventing its full activation by inhibiting the mTORC2-mediated phosphorylation of S473. This dual action ensures a robust blockade of the entire signaling axis.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition

This table details the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets.

| Target Kinase | IC50 (nM) | Reference |

| PI3K p110α | 39 | [5] |

| PI3K p110β | 113 | [5] |

| PI3K p110γ | 9 | [5] |

| PI3K p110δ | 43 | [5] |

| mTOR | 157 | [5] |

| mTORC1 | 160 | [5] |

| mTORC2 | 910 | [5] |

| DNA-PK | 150 | [5] |

Table 2: Cellular Assays for AKT Pathway Inhibition

This table presents this compound's efficacy in cellular models, measuring its impact on PIP3 production and the phosphorylation of AKT and its downstream target, S6.

| Assay | Cell Line | IC50 (nM) | Reference |

| EGF-induced PIP3 Production | PC-3 | 290 | [5] |

| EGF-induced PIP3 Production | MCF7 | 170 | [5] |

| EGF-stimulated p-AKT | PC-3 | 250 | [5] |

| Non-stimulated p-S6 | PC-3 | 120 | [5] |

Table 3: In Vivo Inhibition of AKT Phosphorylation

This table shows the dose required to achieve 50% inhibition of AKT and downstream protein phosphorylation in tumor xenograft models.

| Phospho-Protein Target | In Vivo ED50 (mg/kg) | Reference |

| p-AKT (T308 and S473) | 19 | [5] |

| p-p70S6K | 51 | [5] |

| p-S6 | 18 | [5] |

Pharmacodynamic studies in patients have confirmed that this compound inhibits the PI3K/mTOR pathway at well-tolerated doses, with reductions of 80-90% in the phosphorylation of AKT, 4EBP1, and S6 observed in tumor tissue.[7]

Experimental Protocols

The following are representative protocols for assessing the effect of this compound on AKT phosphorylation in cultured cancer cells.

Western Blot for Phospho-AKT (S473) and Total AKT

Western blotting is a standard technique to detect and quantify the levels of specific proteins, including their phosphorylated forms.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., PC-3 or MCF7) and grow to 70-80% confluency. Serum starve cells for several hours if assessing stimulation (e.g., with EGF). Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[1][8] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.[1]

-

Sample Preparation: Mix 20-50 µg of total protein from each sample with Laemmli sample buffer.[9] Heat the samples at 95-100°C for 5-10 minutes.[9]

-

SDS-PAGE: Load the prepared samples onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution. Use a primary antibody specific for phospho-AKT (Ser473) (e.g., from Cell Signaling Technology, #9271) diluted in blocking buffer.[10][11] On a separate blot or after stripping, probe for total AKT as a loading control.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.[9]

-

Detection and Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[9] Quantify band intensity using densitometry software. Normalize the phospho-AKT signal to the total AKT signal.

Cell-Based ELISA for Phospho-AKT

A cell-based ELISA provides a higher-throughput method for quantifying the inhibition of AKT phosphorylation directly in microplates.

Methodology:

-

Cell Seeding: Seed cells (e.g., PC-3) in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Serum starve the cells, then pre-treat with a serial dilution of this compound for 1-2 hours.

-

Stimulation: Stimulate AKT phosphorylation by adding a growth factor like Epidermal Growth Factor (EGF) for a short period (e.g., 20 minutes).[5] Include non-stimulated and vehicle-treated controls.

-

Fixation and Permeabilization: Aspirate the media and immediately fix the cells with 4% formaldehyde in PBS. Following fixation, wash the cells and permeabilize them with a buffer containing a detergent like Triton X-100 to allow antibody entry.

-

Blocking: Block non-specific sites with a blocking buffer (e.g., PBS with 5% normal serum).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-AKT (S473). In parallel wells, incubate with an antibody against total AKT for normalization.

-

Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody.

-

Detection: After a final wash, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.

-

Quantification: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader. The signal for phospho-AKT is normalized to the signal for total AKT.

Conclusion

This compound (XL765) is a potent dual inhibitor of the PI3K/mTOR pathway, leading to a significant and dose-dependent reduction in AKT phosphorylation at both the T308 and S473 sites. Its efficacy has been demonstrated across a range of in vitro and in vivo models, with quantitative assays confirming its low nanomolar potency against target kinases and in cellular contexts. The methodologies described herein, particularly Western blotting and cell-based ELISAs, provide robust frameworks for researchers to further investigate the effects of this compound and other PI3K/mTOR inhibitors on this critical cancer signaling pathway.

References

- 1. origene.com [origene.com]

- 2. Phase I dose-escalation study of the PI3K/mTOR inhibitor this compound (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of PI3K pathway components in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Exelixis Reports Positive Phase 1 Data for PI3K/mTOR Inhibitor XL765 at EORTC-NCI-AACR Symposium | Exelixis, Inc. [ir.exelixis.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

Downstream Effectors of Voxtalisib in the mTOR Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream effects of Voxtalisib (also known as XL765 or SAR245409), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), on the mTOR signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows.

Executive Summary

This compound is a potent, orally bioavailable small molecule that competitively and reversibly inhibits class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[1][2] By targeting these critical nodes in the PI3K/Akt/mTOR pathway, this compound effectively blocks downstream signaling, leading to the inhibition of cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a frequent event in many human cancers, making it a key target for therapeutic intervention.[4] This guide focuses on the downstream molecular consequences of this compound administration, providing researchers with the foundational knowledge to design and interpret experiments aimed at evaluating its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo inhibitory activities of this compound on its primary targets and downstream cellular processes.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound

| Target/Process | IC50 (nM) | Cell Line/Assay Condition | Reference |

| PI3K Isoforms | |||

| p110α | 39 | In vitro kinase assay | [2] |

| p110β | 113 | In vitro kinase assay | [2] |

| p110γ | 9 | In vitro kinase assay | [2] |

| p110δ | 43 | In vitro kinase assay | [2] |

| mTOR Complexes | |||

| mTOR | 157 | In vitro kinase assay | [2] |

| mTORC1 | 160 | Immune-complex kinase assay | [2] |

| mTORC2 | 910 | Immune-complex kinase assay | [2] |

| DNA-PK | 150 | In vitro kinase assay | [2] |

| Cellular Phosphorylation | |||

| p-Akt (Ser473) | 250 | PC-3 cells (EGF-stimulated) | [2] |

| p-S6 | 120 | PC-3 cells | [2] |

| Cellular Proliferation | |||

| Proliferation (BrdU) | 1,070 | MCF7 cells | [2] |

| Proliferation (BrdU) | 1,840 | PC-3 cells | [2] |

| Colony Growth | 270 | PC-3 cells | [2] |

| Colony Growth | 230 | MCF7 cells | [2] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Downstream Effector | % Inhibition (Maximum) | Dose (mg/kg) | Time Point | Tumor Model | Reference |

| p-Akt (T308) | 84% | 30 | 4 hours | Tumor xenografts | [2] |

| p-Akt (S473) | 84% | 30 | 4 hours | Tumor xenografts | [2] |

| p-p70S6K | Not specified | 30 | 4 hours | Tumor xenografts | [2] |

| p-S6 | 84% | 30 | 4 hours | Tumor xenografts | [2] |

Signaling Pathways and Experimental Workflows

Visual representations of the mTOR pathway and a typical experimental workflow are provided below to clarify the mechanism of action of this compound and the methods used to assess its effects.

PI3K/mTOR Signaling Pathway and this compound's Points of Inhibition

References

Voxtalisib: A Technical Guide on its Impact on Tumor Cell Proliferation and Survival

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3] this compound's ability to concurrently inhibit both PI3K and mTOR, including both mTORC1 and mTORC2 complexes, allows it to circumvent the feedback activation of PI3K that can occur with mTORC1-only inhibitors, potentially leading to more potent and durable anti-tumor effects.[4][5]

This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, its effects on tumor cell proliferation and survival with supporting quantitative data, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

This compound is a reversible, ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and also directly inhibits mTOR kinase activity.[4][6] The PI3K/Akt/mTOR pathway is constitutively activated in many B-cell malignancies and other cancers, contributing to their pathogenesis.[7]

Upon activation by upstream signals (e.g., growth factors), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a multitude of substrates, leading to:

-

Activation of mTORC1: This complex promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[8][9]

-

Inhibition of Apoptotic Proteins: Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival.

By inhibiting PI3K, this compound prevents the generation of PIP3, thus blocking the activation of Akt and its downstream signaling. Simultaneously, its direct inhibition of mTORC1 and mTORC2 further suppresses protein synthesis, cell growth, and proliferation.[5] This dual inhibition leads to a comprehensive shutdown of this critical survival pathway.

Caption: this compound's dual inhibition of the PI3K/Akt/mTOR pathway.

Impact on Tumor Cell Proliferation and Survival

This compound demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo models.

Inhibition of Cell Proliferation

Treatment with this compound results in a dose-dependent decrease in cell viability and proliferation in various tumor cell lines.[9] In MCF7 (breast cancer) and PC-3 (prostate cancer) cells, this compound inhibits proliferation with IC50 values of 1,070 nM and 1,840 nM, respectively, as measured by BrdU incorporation.[10] Its effect on anchorage-independent growth, a hallmark of malignancy, is even more potent, with IC50 values of 230 nM in MCF7 cells and 270 nM in PC-3 cells.[6]

Induction of Apoptosis and Autophagy

The dual inhibition of PI3K and mTOR by this compound is more effective at inducing apoptosis than selective inhibition of PI3K alone.[8][9] This is associated with a significant reduction in the phosphorylation of mTOR targets such as S6, S6K, and 4EBP1.[8][9] In patient-derived primary chronic lymphocytic leukemia (CLL) cells, this compound induced caspase-dependent apoptosis with an IC50 value of 0.86 μM.[4] Furthermore, this compound treatment can lead to the accumulation of autophagosomes, indicating an impact on autophagy, another key cellular process.[8][9]

Quantitative Data Summary

The following tables summarize the in vitro and clinical efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

|---|---|

| PI3K Isoforms | |

| p110α | 39[6][9] |

| p110β | 113[6] |

| p110γ | 9[6][9] |

| p110δ | 43[6][9] |

| mTOR Complexes | |

| mTORC1 | 160[6] |

| mTORC2 | 910[6] |

| Other Kinases |

Table 2: Effect of this compound on Tumor Cell Proliferation (IC50)

| Cell Line | Cancer Type | Assay | IC50 (nM) |

|---|---|---|---|

| PC-3 | Prostate Cancer | Proliferation (BrdU) | 1,840[10] |

| MCF7 | Breast Cancer | Proliferation (BrdU) | 1,070[10] |

| PC-3 | Prostate Cancer | Anchorage-Independent Growth | 270[6] |

| MCF7 | Breast Cancer | Anchorage-Independent Growth | 230[6] |

| Primary CLL Cells | Leukemia | Apoptosis Induction | 860[4] |

Table 3: Clinical Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (Phase 2)

| Efficacy Endpoint | Result |

|---|---|

| Overall Response Rate (ORR) | 41.3%[11][12] |

| Complete Response (CR) | 10.9%[11][12] |

| Median Progression-Free Survival | 58 weeks[11] |

Note: Efficacy was more limited in aggressive malignancies like MCL and DLBCL in the same study.[11][12]

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the impact of this compound.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Methodology:

-

Cell Seeding: Seed tumor cells (e.g., MCF7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 48-72 hours.

-

BrdU Labeling: Add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well for the final 2-4 hours of incubation.

-

Fixation and Denaturation: Aspirate the medium, fix the cells with a fixing/denaturing solution, and incubate for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells and add an anti-BrdU peroxidase-conjugated antibody. Incubate for 90 minutes.

-

Detection: Wash the wells and add a substrate solution (e.g., TMB). Stop the reaction with an acid solution.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

Caption: Workflow for a BrdU-based cell proliferation assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Methodology:

-

Cell Culture and Treatment: Seed 1-2 x 10^6 cells in a T25 flask or 6-well plate.[13] After 24 hours, treat with this compound (e.g., at its IC50 concentration) or vehicle control for 24, 48, or 72 hours.[9]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding flask.[13]

-

Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.[13]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]

-

Data Acquisition: Analyze the cells immediately (within 1 hour) using a flow cytometer.

-

Analysis: Gate the cell populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caption: Workflow for an Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46)).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.

-

Analysis: Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Caption: Workflow for Western Blot analysis of signaling proteins.

Conclusion

This compound effectively inhibits tumor cell proliferation and induces apoptosis by dually targeting the PI3K and mTOR signaling pathways. Its potent activity has been demonstrated in a variety of preclinical models and has shown encouraging clinical efficacy, particularly in follicular lymphoma.[4][11] The comprehensive shutdown of this critical oncogenic pathway underscores the therapeutic potential of this compound. The methodologies and data presented in this guide provide a framework for further research and development of this and other PI3K/mTOR pathway inhibitors in oncology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I dose-escalation study of the PI3K/mTOR inhibitor this compound (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer.fr [cancer.fr]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. glpbio.com [glpbio.com]

- 11. Experimental this compound shows mixed results in phase 2 study | MDedge [mdedge.com]

- 12. Experimental this compound shows mixed results in phase 2 study | MDedge [mdedge.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. bio-techne.com [bio-techne.com]

- 16. bio-rad.com [bio-rad.com]

- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Preclinical Evaluation of Voxtalisib in Glioblastoma Models: A Technical Guide

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy.[1][2] Standard treatment, including surgery, radiation, and chemotherapy with temozolomide (TMZ), offers limited improvement in survival, highlighting the urgent need for novel therapeutic strategies.[3] A frequently dysregulated signaling pathway in GBM is the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is activated in approximately 88% of cases.[3][4] This pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[3][5]

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable, ATP-competitive dual inhibitor that targets all four class I PI3K isoforms (p110α, β, γ, δ) and mTOR.[5][6][7] By simultaneously blocking these key nodes, this compound aims to overcome the feedback loops that can limit the efficacy of single-target inhibitors. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in glioblastoma models, detailing its mechanism of action, experimental protocols, and key findings from in vitro and in vivo studies.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that promotes tumorigenesis.[8] In glioblastoma, this pathway is often constitutively active due to genetic alterations such as loss of the tumor suppressor PTEN or mutations in genes encoding receptor tyrosine kinases (e.g., EGFR) and PI3K subunits.[3][5] Activation of PI3K leads to the phosphorylation of Akt, which in turn activates mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.

This compound exerts its anti-tumor effects by directly inhibiting both PI3K and mTOR, leading to a comprehensive blockade of this signaling axis. This dual inhibition prevents the activation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in decreased cell proliferation, survival, and metabolism.[7][9] Preclinical studies have demonstrated that this compound effectively inhibits PI3K/mTOR signaling in human glioblastoma xenograft models, leading to reduced tumor growth.[5]

Preclinical In Vitro Evaluation

In vitro studies are fundamental for determining the direct cellular effects of a therapeutic agent. For this compound, these assays confirm its mechanism of action and cytotoxic potential against glioblastoma cells.

Data Presentation: In Vitro Activity of this compound

While specific IC50 values for this compound in GBM cell lines are not detailed in the provided search results, related studies on dual PI3K/mTOR inhibitors and this compound's activity in other cancers provide a framework for its expected potency.[7][9] Studies have shown that this compound induces apoptosis in chronic lymphocytic leukemia (CLL) cells with an IC50 of 0.86 µM and inhibits the proliferation of various cancer cell lines.[9] In glioblastoma, treatment with this compound has been shown to decrease cell viability and motility.[10]

| Parameter | Cell Line(s) | Observation | Reference |

| Cell Viability | GBM & GBM CSCs | High doses of this compound decreased cell viability. | [10] |

| Pathway Inhibition | GBM & GBM CSCs | This compound inhibited mTOR, leading to activated autophagy in GBM cells. | [10] |

| Cell Motility | GBM & GBM CSCs | This compound combinations decreased F-actin density and cell motility. | [10] |

| Apoptosis | Patient-derived CLL cells | Induced caspase-dependent apoptosis (IC50 = 0.86 µM). | [9] |

Note: CSCs refer to Cancer Stem Cells.

Experimental Protocols

1. Cell Culture and Maintenance:

-

Cell Lines: Human glioblastoma cell lines (e.g., U87-MG, GS-2) and patient-derived glioblastoma cancer stem cells (GBMSCs) are commonly used.[3][10]

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

-

Seeding: Glioblastoma cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the drug for a specified period, typically 48 to 72 hours.

-

Quantification:

-

For MTT assays, MTT reagent is added to each well, incubated for 2-4 hours to allow for formazan crystal formation, and then a solubilizing agent is added. Absorbance is read at 570 nm.

-

For CellTiter-Glo®, the reagent is added directly to the wells, and luminescence (proportional to ATP levels) is measured.

-

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis.

3. Western Blotting for Pathway Analysis:

-

Cell Lysis: After treatment with this compound for a defined period (e.g., 2, 6, 24 hours), cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on polyacrylamide gels.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-S6K, total S6K, p-4E-BP1, and a loading control like β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Preclinical In Vivo Evaluation

In vivo studies using animal models are critical for assessing the systemic efficacy, safety, and pharmacokinetics of a drug in a more complex biological environment.[2][11]

Data Presentation: In Vivo Efficacy of this compound

Preclinical studies have confirmed that this compound inhibits tumor growth in human glioblastoma xenograft models.[5] When used in combination with TMZ, this compound has been shown to enhance animal survival in orthotopic GBM models.[3] Pharmacodynamic analyses in clinical trials, which build upon preclinical findings, showed that this compound treatment led to pathway inhibition in tumor tissue, correlating with decreased tumor cell proliferation.[9][12]

| Parameter | Animal Model | Treatment | Key Finding | Reference |

| Tumor Growth | Human GBM Xenografts | This compound Monotherapy | Inhibited tumor growth. | [5] |

| Survival | GS-2 & U87-MG Orthotopic Tumors | This compound + TMZ | Enhanced animal survival compared to controls. | [3] |

| Metabolic Response | GS-2 & U87-MG Orthotopic Tumors | This compound, TMZ, or Combo | Significantly lower hyperpolarized lactate-to-pyruvate ratio, indicating a metabolic response to therapy. | [3] |

| Pathway Inhibition | Recurrent GBM Patients (Clinical) | 90 mg this compound daily | Sufficient drug exposure in GBM tissue to inhibit PI3K/mTOR signaling. | [5][12] |

Experimental Protocols

1. Orthotopic Glioblastoma Xenograft Model:

-

Cell Preparation: Human glioblastoma cells (e.g., U87-MG), often engineered to express a reporter like luciferase for imaging, are harvested and resuspended in a sterile solution like PBS.

-

Animal Subjects: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

-

Intracranial Implantation: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a specific number of tumor cells (e.g., 1x10^5) are slowly injected into the brain parenchyma (e.g., the striatum).

-

Post-operative Care: The incision is closed, and animals are monitored for recovery and neurological symptoms.

2. Drug Administration and Dosing:

-

Tumor Establishment: Tumor growth is monitored, typically starting 7-10 days post-implantation, using non-invasive imaging.

-

Randomization: Once tumors reach a predetermined size, animals are randomized into treatment groups (e.g., Vehicle, this compound, TMZ, this compound + TMZ).

-

Administration: this compound is formulated for oral administration and delivered daily via oral gavage. Doses used in clinical studies, such as 30-90 mg daily, inform the dose ranges for preclinical models.[5]

3. Tumor Burden Assessment and Efficacy Endpoints:

-

Bioluminescence Imaging (BLI): For luciferase-expressing tumors, mice are injected with luciferin, and the resulting light emission from the tumor is captured. The signal intensity correlates with tumor volume.

-

Magnetic Resonance Imaging (MRI): MRI provides detailed anatomical images of the tumor and is used to measure tumor volume accurately.[3]

-

Survival: The primary endpoint is often overall survival, defined as the time from the start of treatment until the animal reaches a humane endpoint (e.g., significant weight loss, neurological impairment).

4. Pharmacodynamic (PD) Analysis:

-

Tissue Collection: At the end of the study or at specific time points, animals are euthanized, and tumor tissues are harvested.

-

Immunohistochemistry (IHC): A portion of the tumor is fixed in formalin and embedded in paraffin. Sections are stained with antibodies against markers of pathway inhibition (e.g., phosphorylated-S6) to visually confirm that the drug reached its target and had the intended biological effect.

-

Western Blot: Another portion of the tumor can be snap-frozen for protein extraction and Western blot analysis, as described in the in vitro section.

References

- 1. mdpi.com [mdpi.com]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide – Metabolic Changes are Associated with Enhanced Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Phase I dose-escalation study of the PI3K/mTOR inhibitor this compound (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Wnt and PI3K/Akt/mTOR Survival Pathways as Therapeutic Targets in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Voxtalisib: A Technical Deep Dive into its Apoptotic Induction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor that concurrently targets the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are critical regulators of cell growth, proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of this compound's role in inducing apoptosis, a key mechanism of its anti-cancer activity. We will explore the molecular signaling pathways affected by this compound, present quantitative data from preclinical studies, and provide detailed experimental protocols for key apoptosis assays.

Introduction to this compound and its Mechanism of Action

This compound is a dual inhibitor, targeting all four isoforms of Class I PI3K (p110α, p110β, p110γ, and p110δ) and mTOR, including both mTORC1 and mTORC2 complexes. The PI3K/Akt/mTOR signaling cascade is a central pathway that promotes cell survival by inhibiting apoptosis. By simultaneously blocking PI3K and mTOR, this compound delivers a multi-pronged attack on this pro-survival signaling, tipping the cellular balance towards programmed cell death.

Preclinical studies have demonstrated that this compound's dual inhibitory action leads to a more potent induction of apoptosis compared to selective inhibition of either PI3K or mTOR alone. This is attributed to the comprehensive shutdown of downstream signaling, preventing feedback loops that can arise from single-target inhibition.

The PI3K/mTOR Signaling Pathway and its Role in Apoptosis

The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling network. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

Activated Akt phosphorylates a wide range of substrates, leading to the inhibition of pro-apoptotic proteins and the activation of pro-survival factors. One of the key downstream targets of Akt is the mTOR complex. mTORC1, in particular, promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

The PI3K/mTOR pathway regulates apoptosis primarily through its influence on the Bcl-2 family of proteins and the caspase cascade.

Regulation of the Bcl-2 Family of Proteins

The Bcl-2 family consists of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bim). The balance between these opposing factions determines the cell's susceptibility to apoptosis. The PI3K/Akt pathway promotes cell survival by:

-

Phosphorylating and inactivating the pro-apoptotic protein Bad. This prevents Bad from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.

-

Promoting the expression of anti-apoptotic proteins like Mcl-1.

-

Inhibiting the activity of transcription factors that drive the expression of pro-apoptotic proteins.

This compound, by inhibiting PI3K and mTOR, disrupts these survival signals, leading to an increase in the activity of pro-apoptotic Bcl-2 family members and a decrease in the levels of anti-apoptotic members. This shift in the Bax/Bcl-2 ratio is a critical step in the induction of apoptosis.

The Caspase Cascade

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. They are present in an inactive zymogen form and are activated through a proteolytic cascade. The activation of initiator caspases (e.g., caspase-8 and caspase-9) triggers the activation of effector caspases (e.g., caspase-3, -6, and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The PI3K/mTOR pathway can suppress caspase activation. By inhibiting this pathway, this compound facilitates the activation of the caspase cascade, leading to caspase-dependent apoptosis. In patient-derived primary chronic lymphocytic leukaemia (CLL) cells, this compound has been shown to induce caspase-dependent apoptosis[1].

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound from various preclinical studies.

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity | Reference |

| Pancreatic Cancer (Various) | 1 | 48 | Data not specified, but significant increase observed | Not Reported | [2] |

| Pancreatic Cancer (Various) | 10 | 72 | Data not specified, but dose-dependent increase | Not Reported | [3] |

| Primary CLL Cells | 0.86 (IC50) | 48 | Not Reported | Not Reported | [1] |

| Glioblastoma (in vivo) | 50 mg/kg | Not Applicable | Increased TUNEL staining | Not Reported | [4] |

| Target Protein | Cell Line | This compound Concentration | Change in Protein Level/Phosphorylation | Reference |

| p-Akt (Ser473) | Glioblastoma | 90 mg q.d. | Decreased | [4] |

| p-S6 (Ser240/244) | Glioblastoma | 90 mg q.d. | Decreased | [4] |

| p-4EBP1 (Thr37/46) | Glioblastoma | 90 mg q.d. | Decreased | [4] |

| Mcl-1 | General (PI3K inhibition) | Not Specified | Downregulated | [5] |

| p-Bad | General (PI3K inhibition) | Not Specified | Decreased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound's role in inducing apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, carefully collect the culture medium (containing detached apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

-

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7. The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

-

Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described above. Include a positive control (e.g., staurosporine) and a negative control (vehicle).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the number of cells (which can be determined in a parallel plate using a cell viability assay like MTT or CellTiter-Glo®). Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Western Blotting for Bcl-2 Family Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a complex mixture. This protocol can be used to assess the effect of this compound on the expression of pro- and anti-apoptotic Bcl-2 family proteins.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., Bcl-2, Bax, Mcl-1, Bad, Bim) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Visualizing the Core Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's dual inhibition of PI3K and mTOR disrupts pro-survival signaling, leading to apoptosis.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Conclusion

This compound's dual inhibition of the PI3K and mTOR pathways represents a robust strategy for inducing apoptosis in cancer cells. By comprehensively blocking pro-survival signals, this compound effectively shifts the cellular balance towards programmed cell death. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the apoptotic mechanisms of this compound and other PI3K/mTOR inhibitors. Further research focusing on the intricate interplay between this compound and specific Bcl-2 family members will continue to refine our understanding of its therapeutic potential.

References

- 1. This compound (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. abmole.com [abmole.com]

- 4. Phase I dose-escalation study of the PI3K/mTOR inhibitor this compound (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Bcl-2 Family Protein Profile During Idelalisib Therapy Mimic Those During Duvelisib Therapy in Chronic Lymphocytic Leukemia Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

Voxtalisib (SAR245409): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Introduction

Voxtalisib, also known by its development codes SAR245409 and XL765, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] As a key regulator of cell growth, proliferation, and survival, the PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[3][4] this compound's ability to simultaneously inhibit both PI3K and mTOR kinases offers a more comprehensive blockade of this pathway compared to agents that target only one of these kinases.[2] This technical guide provides an in-depth overview of this compound's chemical properties, synthesis, and its mechanism of action for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a pyridopyrimidinone derivative.[3] Its chemical identity is well-defined by its structural formula, IUPAC name, and other identifiers.

-

IUPAC Name : 2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one[1][2]

-

Molecular Formula : C₁₃H₁₄N₆O[1]

-

CAS Number : 934493-76-2[1]

Caption: Chemical structure of this compound (SAR245409).

Synthesis of this compound

The synthesis of this compound has been described in patent literature, such as WO 07/044813.[6] The process involves a multi-step chemical synthesis to construct the core pyridopyrimidinone scaffold and introduce the necessary functional groups.

Experimental Protocol Overview

A representative synthesis pathway is outlined below. This process starts from commercially available materials and proceeds through several key intermediates.

-

Formation of Pyrimidinone Core : The synthesis begins with the reaction of 2-methyl-2-thiopseudourea sulfate and ethyl acetoacetate in the presence of a base like sodium carbonate to form 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.[6]

-

Chlorination and Amination : The pyrimidinone core undergoes chlorination followed by amination to introduce the N-ethyl group.

-

Introduction of the Acrylate Side Chain : A palladium-catalyzed Heck reaction is used to couple an acrylate group to the pyrimidine ring.[6]

-

Cyclization to form Pyridopyrimidinone : The molecule undergoes an intramolecular cyclization to form the fused 8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one ring system.[6]

-

Functionalization of the Core : The core is then brominated.

-

Introduction of the Pyrazole Moiety : A Suzuki coupling reaction is typically used to attach the pyrazole group to the pyridopyrimidinone core.

-

Final Amination : The final step involves the conversion of the methylthio group to an amino group to yield this compound.

Caption: Simplified synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound is a potent, ATP-competitive, and reversible inhibitor of class I PI3K isoforms and mTOR.[6][7] By targeting these two critical nodes, it effectively shuts down signaling through the PI3K/AKT/mTOR pathway, which is essential for many aspects of cell growth, survival, and metabolism.[4]

-

PI3K Inhibition : this compound inhibits all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).[5] This prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the kinase AKT.

-

mTOR Inhibition : this compound also directly inhibits mTOR kinase, a key component of two distinct complexes, mTORC1 and mTORC2.[7]

-

Inhibition of mTORC1 blocks the phosphorylation of its substrates, p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth.[5]

-

Inhibition of mTORC2 is important for the full activation of AKT, as it phosphorylates AKT at the serine 473 residue.

-

The dual inhibition results in decreased cell viability, inhibition of proliferation, and induction of apoptosis in cancer cells with a dysregulated PI3K pathway.[3][5]

Caption: this compound inhibits the PI3K/mTOR pathway at multiple points.

Quantitative Data

This compound has been extensively characterized in biochemical and cellular assays to determine its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| PI3K Isoforms | ||

| p110α | 39 | [5][7] |

| p110β | 113 | [5][7] |

| p110γ | 9 | [5][7] |

| p110δ | 43 | [7] |

| mTOR Complexes | ||

| mTORC1 | 160 | [7] |

| mTORC2 | 910 | [7] |

| PI3K-Related Kinase | ||

| DNA-PK | 150 | [5][7] |

Table 2: Cellular Activity of this compound

This table shows the potency of this compound in cell-based assays, reflecting its ability to inhibit the PI3K/mTOR pathway and cell proliferation.

| Cell Line | Assay | IC₅₀ (nM) | Reference(s) |

| PC-3 (Prostate) | p-AKT Inhibition | 250 | [7] |

| PC-3 (Prostate) | p-S6 Inhibition | 120 | [7] |

| PC-3 (Prostate) | Proliferation (BrdU) | 1,840 | [7] |

| MCF7 (Breast) | Proliferation (BrdU) | 1,070 | [7] |

| PC-3 (Prostate) | Colony Growth | 270 | [7] |

| MCF7 (Breast) | Colony Growth | 230 | [7] |

Clinical Trial Dosing

In phase I clinical trials, this compound has been evaluated in combination with other agents. The maximum tolerated doses were determined to be 90 mg once daily and 40 mg twice daily when combined with temozolomide.[8] In a study with chemoimmunotherapy, the recommended phase II dose was 50 mg twice daily.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H14N6O | CID 16123056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]